[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-
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Overview
Description
[1,2’-Binaphthalene]-2,3’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-: is an organic compound with the molecular formula C20H22O2. It is a derivative of binaphthalene, characterized by the presence of hydroxyl groups at the 2 and 3 positions and hydrogenation at the 5, 6, 7, and 8 positions on both naphthalene rings. This compound is known for its applications in asymmetric synthesis and as a chiral ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2’-Binaphthalene]-2,3’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro- typically involves the hydrogenation of 2-naphthol derivatives. One common method is the dimerization of 2-naphthol followed by hydrogenation under specific conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the complete hydrogenation of the naphthalene rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like Pd/C or PtO2 under hydrogen gas (H2) atmosphere.
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated binaphthalene derivatives.
Scientific Research Applications
Chemistry:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology:
Enzyme Inhibition: Potential use in studying enzyme inhibition due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry:
Mechanism of Action
The mechanism by which [1,2’-Binaphthalene]-2,3’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro- exerts its effects is primarily through its role as a chiral ligand. It binds to metal centers in catalytic complexes, inducing chirality and facilitating asymmetric transformations. The hydroxyl groups play a crucial role in coordinating with metal ions, enhancing the compound’s catalytic activity .
Comparison with Similar Compounds
1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
3,3’-Bis(triphenylsilyl)-1,1’-bi-2-naphthol: Another derivative used in catalysis.
3,3’-Dibromo-1,1’-bi-2-naphthol: Utilized in specific organic transformations.
Uniqueness:
Hydrogenation: The octahydro- derivative is unique due to its fully hydrogenated naphthalene rings, which provide different steric and electronic properties compared to non-hydrogenated analogs.
Properties
CAS No. |
879727-21-6 |
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Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H22O2/c21-18-10-9-13-5-3-4-8-16(13)20(18)17-11-14-6-1-2-7-15(14)12-19(17)22/h9-12,21-22H,1-8H2 |
InChI Key |
AKQQUEIAGZVQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=C4CCCCC4=C3)O)O |
Origin of Product |
United States |
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